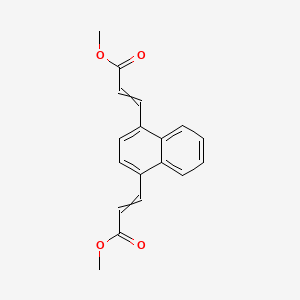
2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a naphthalene core and two propenoic acid ester groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester typically involves the esterification of 3,3’-(1,4-naphthalenediyl)bis(2-propenoic acid) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is often purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The double bonds in the propenoic acid moieties can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,3’-(1,4-Naphthalenediyl)bis(2-propenoic acid)
Reduction: 3,3’-(1,4-Naphthalenediyl)bis(propanoic acid) dimethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester depends on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can induce cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3,3’-(2,6-naphthalenediyl)bis-, dimethyl ester
- 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, diethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is unique due to its specific naphthalene core and ester groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and medicine.
Propiedades
Número CAS |
356793-28-7 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)naphthalen-1-yl]prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)11-9-13-7-8-14(10-12-18(20)22-2)16-6-4-3-5-15(13)16/h3-12H,1-2H3 |
Clave InChI |
BYVOYQNZBPUKFI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C2=CC=CC=C12)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


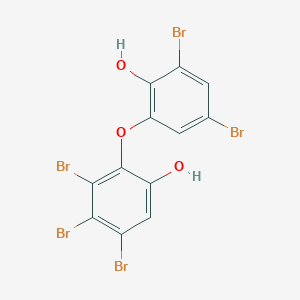
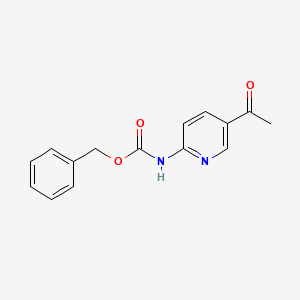
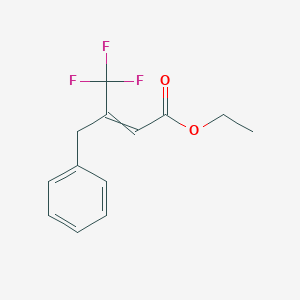
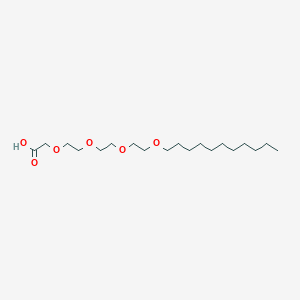
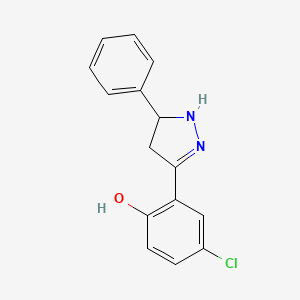
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
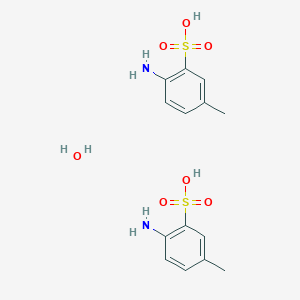
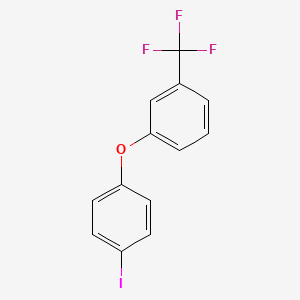
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
